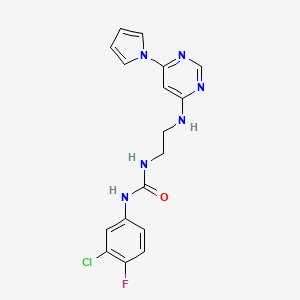

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-chloro-4-fluorophenyl)urea

Description

This compound is a urea derivative featuring a 3-chloro-4-fluorophenyl group and a pyrimidine core substituted with a 1H-pyrrol-1-yl moiety.

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN6O/c18-13-9-12(3-4-14(13)19)24-17(26)21-6-5-20-15-10-16(23-11-22-15)25-7-1-2-8-25/h1-4,7-11H,5-6H2,(H,20,22,23)(H2,21,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULHEALAYHEWAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives containing pyrrole and pyrimidine rings have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific interactions at the molecular level often involve hydrogen bonding and hydrophobic interactions with target proteins.

Case Studies :

- A study on a related pyrimidine derivative demonstrated IC50 values indicating potent cytotoxicity against various cancer cell lines, supporting further investigation into this compound's potential as an anticancer agent.

- Modifications on the benzo[d][1,3]dioxole moiety significantly enhanced binding affinity to target proteins, suggesting that similar modifications could enhance the activity of our compound.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural components allow for potential interactions with bacterial enzymes, inhibiting their function and leading to bactericidal effects. This aspect is crucial for developing new antibiotics amid rising antibiotic resistance.

Research Findings

Numerous studies have investigated the biological activities of related compounds, providing insights into their potential applications:

- Anticancer Efficacy : Compounds structurally similar to 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-chloro-4-fluorophenyl)urea have been shown to inhibit critical pathways involved in tumor growth.

- Enzyme Inhibition : Research on enzyme inhibitors revealed that modifications on structural components significantly enhance binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the urea backbone and halogenated phenyl groups but differ in heterocyclic cores and substituents. These structural variations influence physicochemical properties and hypothetical target interactions.

Structural and Molecular Comparisons

Implications of Structural Differences

- Heterocyclic Core: The target compound’s pyrimidine core (six-membered ring with two nitrogen atoms at positions 1 and 3) may offer distinct hydrogen-bonding patterns compared to the pyridazine (two adjacent nitrogens) in ’s compound or the pyridazinone (with a ketone group) in ’s compound . The 1H-pyrrol-1-yl substituent on the pyrimidine could enhance π-π interactions with aromatic residues in target proteins, whereas the 4-methylpyridin-2-yl group in ’s compound may improve solubility and metabolic stability .

- The 3-chloro-4-fluorophenyl group, common to all three compounds, suggests a deliberate emphasis on halogen bonding and steric bulk to modulate target engagement.

Q & A

Q. What are the optimal synthetic routes for 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3-chloro-4-fluorophenyl)urea, and how can reaction yields be improved?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and urea bond formation. Key steps include:

- Coupling reactions : Reacting a pyrimidine-amine intermediate with a 3-chloro-4-fluorophenyl isocyanate derivative under anhydrous conditions (e.g., in DMF or THF) at 60–80°C for 12–24 hours.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.

- Yield optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of isocyanate to amine) and using catalysts like DMAP (4-dimethylaminopyridine) can enhance efficiency .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and aromatic substituents (δ ~7.0–8.5 ppm for chloro-fluorophenyl groups).

- IR spectroscopy : Peaks at ~1650–1700 cm (C=O stretch) and ~3300 cm (N-H stretch) validate the urea core.

- Mass spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What preliminary biological screening strategies are recommended to assess its pharmacological potential?

- In vitro assays : Test inhibition of kinases or receptors (e.g., EGFR, VEGFR) at concentrations of 1–10 µM using fluorescence-based enzymatic assays.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values.

- Solubility and stability : Measure logP (octanol/water partition coefficient) and plasma stability via HPLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding and selectivity?

- Derivative synthesis : Modify the pyrrole-pyrimidine core (e.g., substituents at the 6-position of pyrimidine) or the chloro-fluorophenyl group (e.g., replacing Cl with CF).

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets.

- Selectivity assays : Compare inhibitory activity across a panel of 50+ kinases to identify off-target effects .

Q. What experimental approaches resolve contradictions in mechanistic data, such as conflicting enzyme inhibition profiles?

- Kinetic assays : Perform time-dependent inhibition studies to distinguish competitive vs. non-competitive binding modes.

- Biophysical validation : Use surface plasmon resonance (SPR) to measure binding kinetics (K, k, k).

- Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB deposition) to visualize binding conformations .

Q. How can environmental fate and toxicity be evaluated to meet regulatory requirements for preclinical development?

- Degradation studies : Expose the compound to simulated sunlight (UV irradiation) and analyze breakdown products via LC-MS.

- Ecotoxicology : Test acute toxicity in Daphnia magna (EC for 48-hour immobilization) and algae (growth inhibition).

- Bioaccumulation : Calculate bioconcentration factors (BCF) using OECD TG 305 guidelines .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

- Process optimization : Replace column chromatography with telescoped reactions (e.g., in-flow purification) or crystallization.

- Quality control : Implement in-line PAT (process analytical technology) tools like FTIR for real-time monitoring.

- Batch consistency : Validate purity (>98%) across 3+ independent syntheses using orthogonal methods (HPLC, H NMR) .

Methodological Considerations

Q. How should researchers design dose-response experiments to account for nonlinear pharmacokinetics?

- In vivo protocols : Administer doses ranging from 1–100 mg/kg (oral and IV) in rodent models, with plasma sampling at 0.5, 1, 2, 4, 8, and 24 hours.

- Non-compartmental analysis : Calculate AUC, C, and t using software like Phoenix WinNonlin.

- Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites in liver microsomes .

Q. What statistical methods are appropriate for analyzing high-throughput screening data with high variability?

- Normalization : Apply Z-score or B-score normalization to correct plate-to-plate variability.

- Robust regression : Use ROUT method (Q=1%) to identify outliers in dose-response curves.

- Multivariate analysis : PCA (principal component analysis) clusters compounds with similar activity profiles .

Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?

- Combined expertise : Partner with computational chemists (for MD simulations), pharmacologists (for in vivo models), and analytical chemists (for metabolite profiling).

- Data integration : Use platforms like KNIME or Pipeline Pilot to merge structural, biochemical, and omics datasets.

- Peer validation : Publish raw data in repositories like ChEMBL or PubChem for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.